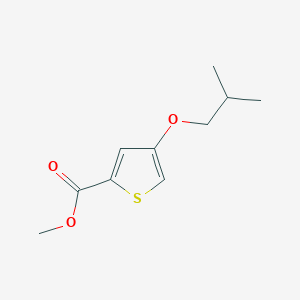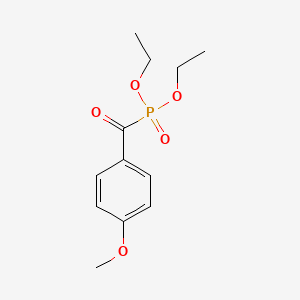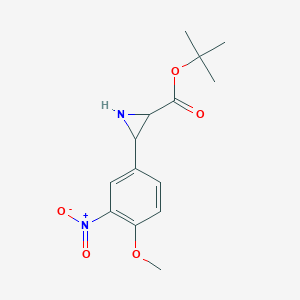![molecular formula C7H12ClNO3S B12070663 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHLOROAC-MET-OH, also known as chloroacetyl-L-methionine, is a chemical compound with the molecular formula C7H12ClNO3S. It is a derivative of the amino acid methionine, where the amino group is substituted with a chloroacetyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CHLOROAC-MET-OH can be synthesized through the reaction of methionine with chloroacetyl chloride. The reaction typically occurs in an aqueous or organic solvent, such as dichloromethane, under basic conditions. The reaction proceeds as follows:
- Dissolve methionine in a suitable solvent.
- Add a base, such as sodium hydroxide, to deprotonate the amino group of methionine.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of CHLOROAC-MET-OH follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The purification steps may include distillation, crystallization, and filtration to remove impurities and obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
CHLOROAC-MET-OH undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted methionine derivatives.
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Hydroxy derivatives of CHLOROAC-MET-OH.
Applications De Recherche Scientifique
CHLOROAC-MET-OH has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in protein modification and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying metabolic pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of CHLOROAC-MET-OH involves its interaction with biological molecules, such as proteins and enzymes. The chloroacetyl group can react with nucleophilic residues in proteins, leading to covalent modification. This modification can alter the activity, stability, or localization of the target protein. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetyl-L-proline: Another chloroacetyl derivative of an amino acid, used in similar applications.
Chloroacetyl-L-phenylalanine: A chloroacetyl derivative of phenylalanine, with applications in peptide synthesis and protein modification
Uniqueness
CHLOROAC-MET-OH is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific chemical reactions such as oxidation to form sulfoxides and sulfones. This property distinguishes it from other chloroacetyl derivatives and provides additional versatility in its applications .
Propriétés
Formule moléculaire |
C7H12ClNO3S |
|---|---|
Poids moléculaire |
225.69 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
POPMMWHDENVQSV-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
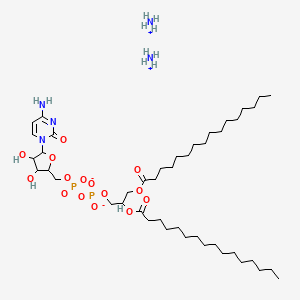
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)
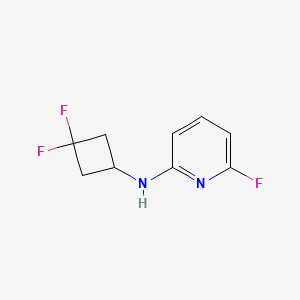
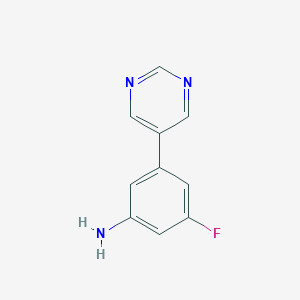
![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)



